2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-
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Overview
Description
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring, a carboxamide group, and two methoxyphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole-based structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Another class of imidazole derivatives with valuable pharmaceutical properties.
Uniqueness
2-Imidazolidinecarboxamide, N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxyphenyl sulfonyl groups, in particular, contribute to its potent enzyme inhibitory properties and make it a valuable compound for various applications.
Properties
CAS No. |
203915-60-0 |
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Molecular Formula |
C18H21N3O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]imidazolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O8S2/c1-28-13-3-7-15(8-4-13)30(24,25)20-11-12-21(18(20)17(22)19-23)31(26,27)16-9-5-14(29-2)6-10-16/h3-10,18,23H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
IFUFBKYZHPAPTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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